4-Chloro-3-(trifluoromethoxy)benzonitrile
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Overview
Description
4-Chloro-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C(_8)H(_3)ClF(_3)NO and a molecular weight of 221.56 g/mol . It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.
Biochemical Analysis
Biochemical Properties
4-Chloro-3-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nickel-catalyzed arylcyanation reactions, which are crucial for the synthesis of complex organic molecules . Additionally, it has been used in proteomics research to study protein interactions and functions . The nature of these interactions often involves the formation of covalent bonds with target biomolecules, leading to changes in their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling proteins, leading to alterations in downstream signaling cascades . These changes can impact gene expression, resulting in the upregulation or downregulation of specific genes. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific target and the nature of the binding. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at 2-8°C . Prolonged exposure to ambient temperatures can lead to degradation, which may affect its efficacy in biochemical assays. Long-term studies in in vitro and in vivo settings have also indicated that the compound can have lasting effects on cellular processes, depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing the overall metabolic flux and metabolite levels within the cell . The compound’s role in these pathways is crucial for understanding its impact on cellular metabolism and energy production. By modulating the activity of key enzymes, this compound can alter the balance of metabolic intermediates, leading to changes in cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments. Understanding the transport mechanisms is vital for elucidating the compound’s overall effects on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its interaction with target biomolecules and the subsequent biochemical effects. By studying the subcellular distribution of this compound, researchers can gain insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethoxy)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom on the benzene ring with the trifluoromethoxy group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are employed under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-amino-3-(trifluoromethoxy)benzonitrile can be formed.
Reduction Products: 4-Chloro-3-(trifluoromethoxy)benzylamine is a common product of nitrile reduction.
Scientific Research Applications
4-Chloro-3-(trifluoromethoxy)benzonitrile is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use in the synthesis of drug candidates.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trifluoromethoxy)benzonitrile depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways .
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Chloro-3-(difluoromethoxy)benzonitrile: Contains a difluoromethoxy group, leading to different chemical properties and reactivity.
Uniqueness: 4-Chloro-3-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it valuable in the synthesis of compounds with specific chemical and biological activities .
Properties
IUPAC Name |
4-chloro-3-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWSOYAYOGSZIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590658 |
Source
|
Record name | 4-Chloro-3-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-50-4 |
Source
|
Record name | 4-Chloro-3-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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